molecular formula C7H6I3NO B075460 Benzyl alcohol, 3-amino-2,4,6-triiodo- CAS No. 1460-43-1

Benzyl alcohol, 3-amino-2,4,6-triiodo-

Cat. No. B075460
CAS RN: 1460-43-1
M. Wt: 500.84 g/mol
InChI Key: VZQXILUNJAYEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl alcohol, 3-amino-2,4,6-triiodo-, also known as 3-Amino-2,4,6-triiodobenzyl alcohol (TIBA), is a chemical compound that is widely used in scientific research. It is a triiodobenzyl alcohol derivative that has been extensively studied for its biochemical and physiological effects.

Mechanism Of Action

TIBA works by inhibiting the transport of auxin, a plant hormone, from the shoot to the root. This leads to the disruption of plant growth and development. In cancer cells, TIBA has been shown to inhibit cell proliferation and induce cell death.

Biochemical And Physiological Effects

TIBA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of plants, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes. TIBA has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

The advantages of using TIBA in lab experiments include its ability to inhibit plant growth and its potential use as a herbicide. TIBA has also been shown to have anticancer properties, making it a potential candidate for cancer treatment. However, the limitations of using TIBA in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of TIBA. One potential direction is to further investigate its anticancer properties and its potential use in cancer treatment. Another direction is to study its effects on other organisms, such as insects and animals. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and safer herbicides.

Synthesis Methods

The synthesis of TIBA involves the reaction of 3,5-diiodosalicylic acid with benzylamine. The reaction takes place in the presence of a catalyst, such as p-toluenesulfonic acid, and results in the formation of TIBA.

Scientific Research Applications

TIBA has been used in various scientific research studies due to its ability to inhibit the growth of plants. It has been extensively studied for its role in plant growth and development, as well as its potential use as a herbicide. TIBA has also been studied for its effects on cancer cells and its potential use in cancer treatment.

properties

CAS RN

1460-43-1

Product Name

Benzyl alcohol, 3-amino-2,4,6-triiodo-

Molecular Formula

C7H6I3NO

Molecular Weight

500.84 g/mol

IUPAC Name

(3-amino-2,4,6-triiodophenyl)methanol

InChI

InChI=1S/C7H6I3NO/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1,12H,2,11H2

InChI Key

VZQXILUNJAYEEK-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1I)N)I)CO)I

Canonical SMILES

C1=C(C(=C(C(=C1I)N)I)CO)I

Other CAS RN

1460-43-1

Origin of Product

United States

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